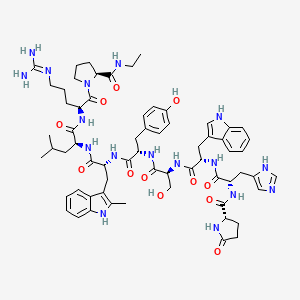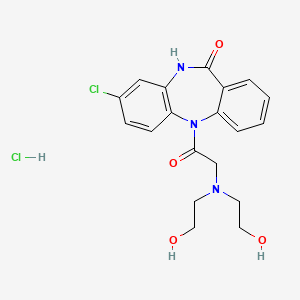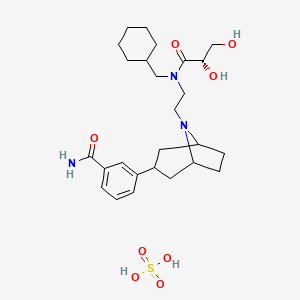
(S)-5-(((4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)methyl)-5-methylimidazolidine-2,4-dione
Overview
Description
AZD-1236 is a small molecule drug developed by AstraZeneca. It is a potent and reversible inhibitor of human matrix metalloproteinase-9 (MMP-9) and matrix metalloproteinase-12 (MMP-12), with significant selectivity over other members of the enzyme family . AZD-1236 has been investigated for its potential therapeutic applications in treating chronic obstructive pulmonary disease (COPD) and cystic fibrosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AZD-1236 involves multiple steps, starting from commercially available starting materialsThe final product is obtained through sulfonylation and purification steps .
Industrial Production Methods
Industrial production of AZD-1236 follows similar synthetic routes as the laboratory synthesis but is optimized for large-scale production. This involves the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
AZD-1236 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of AZD-1236 with modified functional groups, which can be further investigated for their biological activities .
Scientific Research Applications
Mechanism of Action
AZD-1236 exerts its effects by selectively inhibiting matrix metalloproteinase-9 and matrix metalloproteinase-12. These enzymes are involved in the degradation of extracellular matrix components, which plays a crucial role in tissue remodeling and inflammation. By inhibiting these enzymes, AZD-1236 can reduce tissue damage and inflammation associated with chronic obstructive pulmonary disease and cystic fibrosis .
Comparison with Similar Compounds
Similar Compounds
Marimastat: Another matrix metalloproteinase inhibitor with a broader spectrum of activity.
Batimastat: A potent inhibitor of matrix metalloproteinases, used in cancer research.
Tetracycline derivatives: Known to inhibit matrix metalloproteinases and used in various therapeutic applications.
Uniqueness of AZD-1236
AZD-1236 is unique due to its high selectivity for matrix metalloproteinase-9 and matrix metalloproteinase-12, which reduces the likelihood of off-target effects and enhances its therapeutic potential for specific conditions like chronic obstructive pulmonary disease and cystic fibrosis .
Properties
CAS No. |
459814-89-2 |
|---|---|
Molecular Formula |
C15H19BrN4O5S |
Molecular Weight |
447.3 g/mol |
IUPAC Name |
(5S)-5-[[4-(5-bromopyridin-2-yl)oxypiperidin-1-yl]sulfonylmethyl]-5-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C15H19BrN4O5S/c1-15(13(21)18-14(22)19-15)9-26(23,24)20-6-4-11(5-7-20)25-12-3-2-10(16)8-17-12/h2-3,8,11H,4-7,9H2,1H3,(H2,18,19,21,22)/t15-/m1/s1 |
InChI Key |
XXZIEQDLQRMZSN-OAHLLOKOSA-N |
SMILES |
CC1(C(=O)NC(=O)N1)CS(=O)(=O)N2CCC(CC2)OC3=NC=C(C=C3)Cl |
Isomeric SMILES |
C[C@]1(C(=O)NC(=O)N1)CS(=O)(=O)N2CCC(CC2)OC3=NC=C(C=C3)Br |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)CS(=O)(=O)N2CCC(CC2)OC3=NC=C(C=C3)Br |
Appearance |
Solid powder |
| 459814-89-2 459814-90-5 |
|
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AZD-1236, AZD1236, AZD 1236 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,1,1-Trifluoro-3-[[(2E,6Z,9Z,12Z,15Z)-octadeca-2,6,9,12,15-pentenyl]thio]-2-propanone](/img/structure/B1665854.png)









